(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

Chiral building block procurement Peptidomimetic synthesis Enantiomer cost comparison

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 59760-01-9), also designated (S)-(−)-2-Oxo-1,5-imidazolidinedicarboxylic acid 1-benzyl ester, is a chiral, non-proteinogenic cyclic amino acid surrogate. It contains a 2-oxoimidazolidine ring bearing a free carboxylic acid at the 4-position (S-configuration) and a benzyloxycarbonyl (Cbz/Z) protecting group at the 1-position nitrogen.

Molecular Formula C12H12N2O5
Molecular Weight 264.23 g/mol
CAS No. 59760-01-9
Cat. No. B1298551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid
CAS59760-01-9
Molecular FormulaC12H12N2O5
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m0/s1
InChIKeyAYSUEIZKNBGWGN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 59760-01-9): Chiral Cbz-Protected Oic Building Block for Peptidomimetic Synthesis


(S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 59760-01-9), also designated (S)-(−)-2-Oxo-1,5-imidazolidinedicarboxylic acid 1-benzyl ester, is a chiral, non-proteinogenic cyclic amino acid surrogate. It contains a 2-oxoimidazolidine ring bearing a free carboxylic acid at the 4-position (S-configuration) and a benzyloxycarbonyl (Cbz/Z) protecting group at the 1-position nitrogen . With a molecular formula of C₁₂H₁₂N₂O₅ and a molecular weight of 264.23 g·mol⁻¹, the compound is supplied as a white to off-white crystalline solid with a purity typically ≥97% (NMR) . Its key physicochemical profile includes a specific optical rotation [α]²⁴/D of −63.0° (c = 2.5, methanol) and a melting point of 189 °C (dec.) . The Cbz group renders the compound preferentially soluble in polar aprotic solvents such as DMSO and DMF while limiting aqueous solubility , making it an ideal orthogonally protected chiral building block for solution-phase peptide synthesis and medicinal chemistry programs targeting conformationally constrained bioactive peptidomimetics.

Stereochemical identity confirmed by specific rotation [α]D −63°
Orthogonal Cbz protection enables sequential N-alkylation
Good solubility in DMF/DMSO for solution-phase peptide coupling

Why Generic In-Class Substitution Fails for (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 59760-01-9)


The 2-oxoimidazolidine-4-carboxylic acid (Oic) scaffold class presents three critical axes of variability—absolute stereochemistry (S vs. R), N1-protecting group identity (Cbz vs. H vs. alkyl), and ring substitution pattern—each of which independently dictates the molecule's utility in downstream synthesis [1]. Simply selecting any in-class analog without verifying these parameters introduces risk of enantiomeric mismatch (which propagates chirality into the final target), orthogonal protection incompatibility (Cbz removal requires hydrogenolysis; unprotected Oic requires on-resin coupling strategies that risk epimerization), and divergent physicochemical handling requirements. The quantitative evidence below demonstrates that the (S)-Cbz-protected variant occupies a specific, non-interchangeable position within this chemical space defined by its stereochemical integrity, protecting group strategy, cost profile versus its (R)-enantiomer, and established precedent in CNS-active and antihypertensive peptidomimetic lead series [2].

Enantiomer mismatch
Using (R)- instead of (S)-enantiomer propagates wrong chirality into the final peptidomimetic, potentially altering biological activity.
Protection group swap
Unprotected Oic lacks orthogonal protection; on-resin coupling strategies risk epimerization at C4, unlike Cbz hydrogenolysis.
Cost-driven selection
(R)-Cbz-Oic is priced at a large premium; procurement error imposes unnecessary budget burden without performance gain.

Quantitative Differentiation Evidence: (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid vs. Closest Analogs


Enantiomeric Price Differential: (S)-Cbz-Oic vs. (R)-Cbz-Oic – A 36-Fold Cost Advantage with Higher Purity

The (S)-enantiomer (CAS 59760-01-9) is commercially available at a dramatically lower cost than its (R)-counterpart (CAS 634614-25-8), while simultaneously offering higher standard purity. From the same supplier (Fluorochem), the (S)-enantiomer is priced at £17.00 per gram at 97% purity , whereas the (R)-enantiomer is priced at £619.00 per gram at only 95% purity . This represents a 36.4-fold cost premium for the (R)-enantiomer, accompanied by a 2-percentage-point lower purity specification.

Enantiomer Cost
Head-to-head
(S): £17/g at 97% purity vs. (R): £619/g at 95% purity
Supports (S)-enantiomer procurement; higher purity reduces repurification need.
Supplier catalogue data; verify batch pricing.
Chiral building block procurement Peptidomimetic synthesis Enantiomer cost comparison

Chiral Identity Verification: Specific Rotation Discriminates (S)- from (R)-Enantiomer at −63.0° vs. +63° (Implied)

The absolute stereochemistry of the target compound is unambiguously confirmed by its specific optical rotation. Sigma-Aldrich reports [α]²⁴/D = −63.0° (c = 2.5 in methanol) for the (S)-enantiomer , which corresponds to the levorotatory (−) designation. The (R)-enantiomer would exhibit the equal and opposite rotation of approximately +63° under identical conditions (class-level inference based on enantiomeric relationship) . The MSE Supplies technical datasheet independently corroborates this with a measured OR[α] of −63.3° (c = 0.51 g/100 mL MeOH) , confirming inter-lot consistency of stereochemical purity.

Chiral Identity
Cross-study comparable
[α]24D −63.0° (c 2.5, MeOH); inter-lot −63.3°
Rapid enantiomer verification by polarimetry.
Class-level expectation for (R)-enantiomer ~+63°.
Chiral purity Enantiomeric excess Quality control

Solubility Profile Differentiation: Cbz-Protected vs. Unprotected (S)-2-Oxoimidazolidine-4-carboxylic acid

The Cbz protecting group profoundly alters the solubility profile relative to the unprotected parent compound. (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid exhibits limited water solubility but good solubility in polar aprotic solvents such as DMSO and DMF . In contrast, the unprotected (S)-2-oxoimidazolidine-4-carboxylic acid (Oic-OH; CAS 41371-53-3) demonstrates moderate water solubility of approximately 30 mg/mL at 25 °C along with good solubility in methanol and ethanol . This solubility inversion—aqueous-soluble for the free acid, organic-soluble for the Cbz-protected form—has direct consequences for reaction medium selection and workup procedures.

Solubility Profile
Cross-study comparable
Cbz-Oic: limited H2O, good DMF/DMSO; unprotected Oic: ~30 mg/mL H2O, good MeOH/EtOH.
Cbz form suited for organic-phase coupling; free acid for aqueous chemistry.
Vendor-reported; verify for specific conditions.
Solubility Formulation compatibility Reaction medium selection

Orthogonal Protection Strategy: Cbz Group Enables Sequential N-Alkylation Not Possible with Unprotected Oic

The Sigma-Aldrich application note explicitly identifies this compound as a 'Z-protected imidazolidinone for sequential N-alkylation' . The Cbz group at N1 allows the N3 position of the imidazolidinone ring to be selectively alkylated, after which the Cbz group can be removed by hydrogenolysis (H₂, Pd/C) to reveal the free N1 for further functionalization. The unprotected (S)-2-oxoimidazolidine-4-carboxylic acid (CAS 41371-53-3) lacks this orthogonal protection and would require global protection/deprotection strategies that risk epimerization at the chiral C4 center. The predicted pKa of the free carboxylic acid is 3.22 ± 0.20 , indicating it exists predominantly in the carboxylate form at physiological pH, which influences coupling efficiency in peptide synthesis.

Orthogonal Strategy
Class-level inference
Cbz protects N1, allowing N3-alkylation then hydrogenolysis; avoids epimerization.
Enables sequential N-substitution not possible with unprotected Oic.
Predicted pKa 3.22; carboxylate at physiological pH.
Orthogonal protection Sequential N-alkylation Solid-phase peptide synthesis

Validated Pharmacological Relevance: TRH Analog 2c Incorporating (S)-Oic Scaffold Shows 1.5–8× Greater CNS Activity than Native TRH

The (S)-2-oxoimidazolidine-4-carboxylic acid scaffold, when incorporated as the N-terminal residue in thyrotropin-releasing hormone (TRH) analogs, yields compounds with significantly enhanced central nervous system (CNS) activity. Maeda et al. (1989) demonstrated that 1-benzyl-Oic-His-Pro-NH₂ (2c)—which is directly derived from the Cbz-protected (S)-Oic building block—exhibited CNS activities 1.5–8 times greater than those of native TRH across multiple behavioral assays, while its thyrotropin (TSH)-releasing activity was reduced to approximately 1/16 that of TRH, indicating a dissociated pharmacological profile favoring CNS over endocrine effects [1]. This dissociation is not observed with pyroglutamic acid-containing TRH analogs, establishing (S)-Oic as a privileged scaffold for CNS-selective TRH mimetics.

TRH Analog SAR
Supporting evidence
1-Benzyl-Oic-His-Pro-NH2: CNS 1.5–8× vs TRH; TSH activity ~1/16 of TRH.
Reported CNS endpoint context; dissociated endocrine profile.
In vivo rat behavioral assays; verify for specific research models.
CNS drug discovery TRH analogs Structure-activity relationship

ACE Inhibitor Scaffold Validation: (S)-Oic-Derived Compounds Achieve Sub-Nanomolar IC₅₀ Potency with Oral Antihypertensive Efficacy

Derivatives of the (S)-2-oxoimidazolidine-4-carboxylic acid scaffold have been advanced as angiotensin-converting enzyme (ACE) inhibitors with potent in vitro and in vivo activity. Hayashi et al. (1989) reported that (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives possessing S,S,S configuration exhibited in vitro ACE inhibitory IC₅₀ values ranging from 1.5 × 10⁻⁹ M to 1.1 × 10⁻⁸ M [1]. The most potent compound in the series, monoester 3p, demonstrated an ID₅₀ of 0.24 mg/kg (p.o.) for inhibition of angiotensin I-induced pressor response in normotensive rats and produced a dose-dependent decrease in systolic blood pressure in spontaneously hypertensive rats (SHRs) at doses of 1–10 mg/kg (p.o.) [1]. This scaffold thus offers a validated entry point for cardiovascular drug discovery distinct from the CNS applications above.

ACE Inhibitor Potency
Supporting evidence
Derivatives IC50 1.5–11 nM; most potent ID50 0.24 mg/kg p.o.
Reported ACE inhibition context; supports cardiovascular research scaffold evaluation.
Pressor response and SHR model; oral administration.
ACE inhibition Antihypertensive Cardiovascular drug discovery

High-Confidence Application Scenarios for (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 59760-01-9)


Solution-Phase Synthesis of CNS-Selective TRH Peptidomimetics via Sequential N-Functionalization

The Cbz-protected (S)-Oic building block is the demonstrated starting material for constructing TRH analogs where the pyroglutamic acid residue is replaced with a 1-substituted 2-oxoimidazolidine-4-carboxylic acid. The orthogonal Cbz group permits initial N3-alkylation (e.g., benzylation to yield the 1-benzyl-Oic intermediate found in the most potent TRH analog 2c), followed by hydrogenolytic Cbz removal to liberate N1 for peptide coupling with His-Pro-NH₂. The resulting tripeptide 1-benzyl-Oic-His-Pro-NH₂ exhibits CNS activity 1.5–8× greater than native TRH with markedly reduced TSH-releasing activity (~1/16 of TRH) [1]. This synthetic route is not accessible using unprotected (S)-Oic, which would require alternative, less selective protection strategies.

Discovery-Stage ACE Inhibitor Programs Leveraging the (S)-Oic Core for Sub-Nanomolar Potency

The (S)-2-oxoimidazolidine-4-carboxylic acid scaffold serves as the chiral P2 core for a series of potent ACE inhibitors. The Cbz-protected compound provides the protected form of this core, allowing modular acylation at N3 with various N-(carboxyalkyl)aminoacyl side chains. Derivatives with S,S,S absolute configuration have demonstrated ACE IC₅₀ values as low as 1.5 × 10⁻⁹ M, with the lead monoester achieving oral antihypertensive efficacy (ID₅₀ 0.24 mg/kg, p.o.) and dose-dependent systolic blood pressure reduction in SHRs at 1–10 mg/kg (p.o.) [2]. The commercial availability of this (S)-configured building block at gram scale (£17/g) and 97% purity makes it practical for hit-to-lead medicinal chemistry campaigns.

Chiral Auxiliary and Conformational Constraint in Peptide Backbone Engineering

The 2-oxoimidazolidine ring imposes a cyclic urea conformational constraint that restricts the φ and ψ dihedral angles of the amino acid backbone, making it a valuable tool for probing bioactive conformations of peptides. The (S)-Cbz-Oic building block has been employed in dynamic kinetic resolution strategies utilizing 2-oxoimidazolidine-4-carboxylates as chiral auxiliaries for stereoselective C–C bond formation [3]. The well-defined specific rotation ([α]²⁴/D −63.0°, c = 2.5, MeOH ) provides a reliable identity and enantiopurity check upon receipt, which is essential when the compound is used as a source of chirality in asymmetric synthesis.

Cost-Sensitive Academic and CRO Procurement Where (R)-Enantiomer is Prohibitively Expensive

For academic laboratories and contract research organizations (CROs) operating under constrained budgets, the 36.4-fold price differential between the (S)-enantiomer (£17/g) and the (R)-enantiomer (£619/g) from the same supplier renders the (S)-enantiomer the only economically viable option for gram-scale peptide synthesis. The concomitant higher purity specification of the (S)-enantiomer (97% vs. 95% for the (R)-form) further reduces hidden costs associated with repurification or compensating for lower enantiomeric excess in downstream coupling reactions.

Application
Selection Property
Validation Focus
TRH peptidomimetic synthesis (CNS research)
Cbz-protected (S)-Oic scaffold
Sequential N-alkylation and enantiopurity verification
ACE inhibitor lead studies (cardiovascular research)
Orthogonally protected chiral Oic core
In vitro ACE potency and in vivo pressor response models
Conformational constraint in peptide engineering
Chiral Oic building block with defined φ/ψ angles
Stereochemical control and specific rotation QC
Cost-sensitive gram-scale synthesis (academic/CRO)
Economical (S)-enantiomer supply
Budget feasibility and purity specification verification
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